Trinonylamine CAS number 2044-22-6
Trinonylamine CAS number 2044-22-6
An In-Depth Technical Guide to Trinonylamine (CAS 2044-22-6) for Researchers and Drug Development Professionals
Introduction
Trinonylamine (CAS: 2044-22-6), also known as N,N-Dinonyl-1-nonanamine, is a tertiary aliphatic amine characterized by three nine-carbon alkyl chains attached to a central nitrogen atom.[1][2] Its significant molecular weight and highly lipophilic nature distinguish it from more common tertiary amines like triethylamine (TEA). While not as extensively documented as its lower-mass analogues, Trinonylamine's unique physical properties suggest its potential as a specialized tool in organic synthesis, analytical chemistry, and material science. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, potential research applications, analytical methodologies, and essential safety protocols, synthesized from available data for professionals in scientific research and drug development.
Core Physicochemical Properties
The defining characteristics of Trinonylamine stem from its C27 lipophilic structure. These properties dictate its solubility, reactivity, and potential applications. It is generally a clear, colorless to pale yellow liquid.[2]
| Property | Value | Source |
| CAS Number | 2044-22-6 | [1][3][4] |
| Molecular Formula | C27H57N | [1][2][3][4] |
| Molecular Weight | 395.75 g/mol | [1][2][3][4] |
| Density | 0.821 g/cm³ | [3] |
| Boiling Point | 466.2 °C at 760 mmHg | [3] |
| Flash Point | 206.9 °C | [3] |
| LogP (Octanol/Water) | 9.54 | [3] |
| IUPAC Name | N,N-di(nonyl)nonan-1-amine | [2] |
| Synonyms | Trinonylamine, N,N-Dinonyl-1-nonanamine | [1][2] |
The exceptionally high LogP value underscores its hydrophobic nature, rendering it virtually insoluble in water but highly soluble in non-polar organic solvents such as hexanes, toluene, and dichloromethane. The steric bulk provided by the three nonyl chains significantly hinders the nitrogen's lone pair of electrons, making it a weak base but a non-nucleophilic one. This combination of high lipophilicity and steric hindrance is key to its specialized applications.
Synthesis Pathway: N-Alkylation
Trinonylamine is not naturally occurring and must be chemically synthesized. The most direct and common industrial method for producing tertiary amines is the successive N-alkylation of a primary amine with an alkyl halide.[5] A plausible laboratory-scale synthesis can be adapted from this principle.
Proposed Synthesis Workflow: Trinonylamine from Nonylamine
Caption: Proposed synthesis workflow for Trinonylamine via double N-alkylation.
Detailed Experimental Protocol
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Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Nonylamine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 3.0 eq.), and a suitable polar aprotic solvent like Acetonitrile.
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Alkylation: Add 1-Bromononane (2.2 eq.) to the mixture. The excess alkylating agent ensures the reaction proceeds to the tertiary amine.
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Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
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Workup: After cooling to room temperature, filter off the K₂CO₃. Quench the filtrate with water and transfer to a separatory funnel.
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Extraction: Extract the aqueous layer three times with a non-polar solvent like hexane. The high lipophilicity of Trinonylamine ensures it will partition exclusively into the organic phase.
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Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Purification: The resulting crude oil can be purified by vacuum distillation to yield pure Trinonylamine, taking into account its high boiling point.[3]
Causality Note: Potassium carbonate is chosen as a mild, inexpensive base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction forward. Acetonitrile is a suitable solvent as it can dissolve the amine and the carbonate salt to a sufficient degree. The two-phase workup and extraction are highly effective due to the extreme difference in polarity between the product and the inorganic byproducts.
Potential Applications in Drug Discovery and Development
While specific citations for Trinonylamine in drug development are scarce, its properties allow for informed extrapolation of its utility by comparing it to structurally similar compounds used in pharmaceuticals.
A. As a Sterically Hindered, Lipophilic Base
In complex organic syntheses, particularly during the development of active pharmaceutical ingredients (APIs), bases are required to deprotonate substrates or scavenge acid byproducts.[6] Common bases like triethylamine can sometimes act as nucleophiles, leading to unwanted side reactions.
Insight: Trinonylamine's bulky nonyl groups create significant steric hindrance around the nitrogen atom, making it highly non-nucleophilic. Its excellent solubility in non-polar media makes it an ideal choice for reactions conducted in solvents like toluene or hexane, where inorganic bases or smaller amines have poor solubility.
B. As an Ion-Pairing Reagent in Reverse-Phase HPLC
The analysis of acidic compounds (e.g., carboxylic acids, sulfonic acids) by reverse-phase High-Performance Liquid Chromatography (HPLC) can be challenging due to poor retention on non-polar stationary phases. Ion-pairing agents are tertiary or quaternary amines that are added to the mobile phase.[6]
Mechanism: In an acidic mobile phase, Trinonylamine becomes protonated (R₃N + H⁺ → R₃NH⁺). This cationic species forms a neutral, charge-paired complex with an anionic analyte. The resulting complex is far less polar than the free analyte, significantly increasing its retention time on a C18 or C8 column and often improving peak shape. The long alkyl chains of Trinonylamine would enhance this effect dramatically.
Caption: Mechanism of ion-pairing chromatography using Trinonylamine.
C. As a Phase-Transfer Catalyst (PTC)
Phase-transfer catalysis is crucial for reactions involving reagents that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A PTC is a substance that transports a reactant from one phase into the other where the reaction can occur. While quaternary ammonium salts are most common, tertiary amines can also function as PTC precursors. Trinonylamine's immense lipophilicity makes it an excellent candidate for solubilizing anionic species in an organic phase.
Analytical Methodologies
Accurate quantification of Trinonylamine, whether as a residual reagent in a final product or as a component in a formulation, requires a robust analytical method. Given its high boiling point and thermal stability, Gas Chromatography is a suitable technique.
Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the quantification of Trinonylamine in a non-polar organic solvent matrix.
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Sample Preparation:
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Accurately prepare a stock solution of Trinonylamine reference standard (e.g., 1 mg/mL) in isooctane.
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Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
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Dissolve the sample to be analyzed in isooctane to achieve a theoretical concentration within the calibration range.
-
-
GC-MS System & Conditions:
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GC Column: A low-bleed, non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Injector: Set to 280°C. Use a splitless or split (e.g., 10:1) injection mode with an injection volume of 1 µL.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Program:
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Initial temperature: 150°C, hold for 1 minute.
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Ramp: Increase at 20°C/min to 320°C.
-
Hold: Hold at 320°C for 5 minutes.
-
Rationale: The high final temperature is necessary to ensure the high-boiling point analyte elutes from the column.
-
-
MS Detector:
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Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (e.g., m/z 50-500) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification using characteristic fragment ions.
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-
-
Data Analysis:
-
Confirm the identity of the Trinonylamine peak in samples by comparing its retention time and mass spectrum to that of the reference standard.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
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Quantify the amount of Trinonylamine in the sample using the regression equation from the calibration curve.
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Safety, Handling, and Storage
While a specific, detailed Safety Data Sheet (SDS) for Trinonylamine is not widely available, data from analogous long-chain tertiary amines and general chemical safety principles should be strictly followed.[7][8][9][10]
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Hazard Identification: Assumed to be harmful if swallowed or inhaled and to cause skin and serious eye irritation.[8]
-
Handling:
-
Always handle inside a certified chemical fume hood to avoid inhalation of any aerosols or vapors.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.[9][10]
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-
Storage:
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
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Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical assistance.[8]
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Conclusion
Trinonylamine (CAS 2044-22-6) is a specialized tertiary amine whose utility is defined by its pronounced lipophilicity and steric bulk. For researchers and drug development professionals, it represents a potential problem-solving reagent for applications requiring a non-nucleophilic, highly soluble base in non-polar systems, or as a powerful ion-pairing agent for challenging analytical separations. While it requires careful handling due to its presumed hazards, its unique properties merit consideration for advanced organic synthesis and analytical method development.
References
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TRI-N-NONYLAMINE | CAS#:2044-22-6 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]
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N,N-Dinonyl-1-nonanamine | C27H57N | CID 137295 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
- Process of preparing tritylamines - Google Patents. (n.d.).
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osha-pv2060.pdf - Trimethylamine. (n.d.). Retrieved January 17, 2026, from [Link]
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Triethylamine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Triethylamine Analysis Service | MtoZ Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]
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Triethylamine Hydrochloride Market Size, Share & Analysis 2033 Report. (n.d.). Retrieved January 17, 2026, from [Link]
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Drug Discovery and Development - RTI International. (n.d.). Retrieved January 17, 2026, from [Link]
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Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 17, 2026, from [Link]
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